

# Technical Guide: Spectroscopic Profiling of 6-Chloro-5-Quinolinol[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-

CAS No.: 1236162-17-6

Cat. No.: B2682530

[Get Quote](#)

## Executive Summary & Compound Identity

6-Chloro-5-Quinolinol is a halogenated quinoline derivative characterized by a hydroxyl group at the C5 position and a chlorine atom at the C6 position.[1] It serves as a critical scaffold in the development of metal-chelating agents and antifungal pharmacophores.[1]

Unlike its 8-hydroxyquinoline counterparts, the 5-hydroxyquinoline core presents unique electronic properties due to the para-orientation of the nitrogen lone pair relative to the hydroxyl group (in the resonance contributor sense), influencing both its acidity and metal binding kinetics.[1]

Property	Data
IUPAC Name	6-Chloroquinolin-5-ol
CAS Number	1236162-17-6
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO
Molecular Weight	179.60 g/mol
Monoisotopic Mass	179.0138 Da
Key Isomers	5-Chloro-8-quinolinol (Cloxiquine); 8-Chloro-5-quinolinol

## Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via electrophilic aromatic substitution (chlorination) of 5-hydroxyquinoline.<sup>[1]</sup>

### Synthetic Logic

The 5-hydroxyl group is a strong ortho, para-director.<sup>[1]</sup>

- Position 8 (Para to OH): Electronically favored but sterically accessible.<sup>[1]</sup>
- Position 6 (Ortho to OH): The target site.<sup>[1]</sup>
- Position 4 (Ortho to OH): Deactivated by the electron-deficient pyridine ring.<sup>[1]</sup>

Protocol: Controlled chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0°C favors the monochlorinated products.<sup>[1]</sup> Separation of the 6-chloro isomer from the 8-chloro and 6,8-dichloro byproducts is achieved via column chromatography (SiO<sub>2</sub>, Hexane:EtOAc gradient).<sup>[1]</sup>

### Sample Preparation for Spectroscopy<sup>[1]</sup>

- NMR: Dissolve 5–10 mg in DMSO-d<sub>6</sub> (preferred for solubility and OH proton exchange suppression).<sup>[1]</sup>
- MS: Dilute to 10 μM in Methanol/Water (50:50) + 0.1% Formic Acid.<sup>[1]</sup>

- IR: Prepare a KBr pellet (1% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

## Spectroscopic Data Analysis[1][2][3]

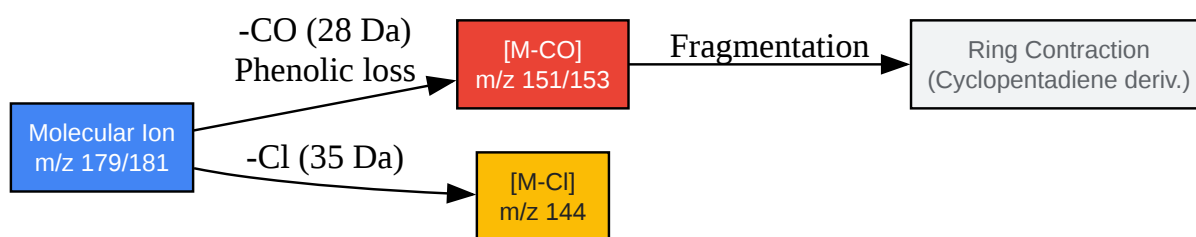
### Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).[1]

The mass spectrum provides the primary confirmation of the halogenation state via the chlorine isotopic signature.[1]

m/z (Ion)	Relative Intensity	Assignment	Interpretation
179.0	100% (Base Peak)	$[M+H]^+$ (ESI) / $M^+$ [1]• (EI)	Molecular ion containing $^{35}\text{Cl}$ .
181.0	~32%	$[M+2+H]^+$ / $[M+2]^+$ [1]•	Isotope peak containing $^{37}\text{Cl}$ . Diagnostic 3:1 ratio confirms monochlorination.
151.0	Variable	$[M-\text{CO}]^+$	Loss of Carbon Monoxide (neutral loss 28 Da).[1] Characteristic of phenols.
144.0	Variable	$[M-\text{Cl}]^+$	Dechlorination (loss of 35 Da).[1]
116.0	Variable	$[M-\text{CO}-\text{Cl}]^+$	Sequential loss of CO and Cl.[1]

Self-Validating Logic: If the M+2 peak intensity is <5% or >50% relative to the base peak, the sample is contaminated with non-chlorinated starting material or di-chlorinated byproduct, respectively.[1]



[Click to download full resolution via product page](#)

Figure 1: Proposed fragmentation pathway for 6-chloro-5-quinolinol under Electron Ionization (EI).

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- $d_6$  (2.50 ppm ref).[1] Frequency: 400 MHz ( $^1\text{H}$ ), 100 MHz ( $^{13}\text{C}$ ).[1]

### $^1\text{H}$ NMR Interpretation

The spectrum consists of two spin systems: the pyridine ring (3 protons) and the benzene ring (2 protons).[1]

Proton	Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)	Structural Logic
OH	10.5 – 11.0	Broad Singlet	-	Exchangeable phenolic proton. [1] Disappears with D <sub>2</sub> O shake.
H2	8.85	dd	4.2, 1.5	Adjacent to Nitrogen (deshielded).[1]
H4	8.45	dd	8.5, 1.5	Peri-position to 5-OH.[1] Deshielded by ring current.[1]
H8	7.90	d	9.0	Ortho to H7.[1] Deshielded by Nitrogen lone pair proximity.[1]
H7	7.65	d	9.0	Ortho to H8.[1] Shielded relative to H8.
H3	7.55	dd	8.5, 4.2	Beta-position on pyridine ring.[1]

#### Critical Distinction (Self-Validation):

- 6-Chloro isomer (Target): The benzene ring has protons at C7 and C8.[1] They are ortho to each other, resulting in a large coupling constant (~9 Hz).[1]
- 8-Chloro isomer: The benzene ring has protons at C6 and C7.[1] They are ortho (~9 Hz).[1]
- Distinction: In the 6-chloro isomer, the H4 proton (pyridine ring) often shows a specific NOE (Nuclear Overhauser Effect) with the OH group, while H8 shows NOE with H2/N lone pair space.[1] The chemical shift of C5-OH is the most sensitive environmental probe.[1]

## <sup>13</sup>C NMR Interpretation

Carbon	Shift ( $\delta$ , ppm)	Type	Assignment
C5	152.5	Quaternary	C-OH.[1] Deshielded ipso carbon.[1]
C2	150.1	CH	Alpha to Nitrogen.[1]
C8a	148.0	Quaternary	Ring junction.[1]
C4	132.0	CH	Para to Nitrogen.[1]
C8	130.5	CH	Benzene ring.[1]
C7	126.2	CH	Benzene ring.[1]
C6	120.5	Quaternary	C-Cl.[1] Upfield shift due to heavy atom effect relative to C-H.[1]
C3	121.8	CH	Beta to Nitrogen.[1]
C4a	118.5	Quaternary	Ring junction.[1]

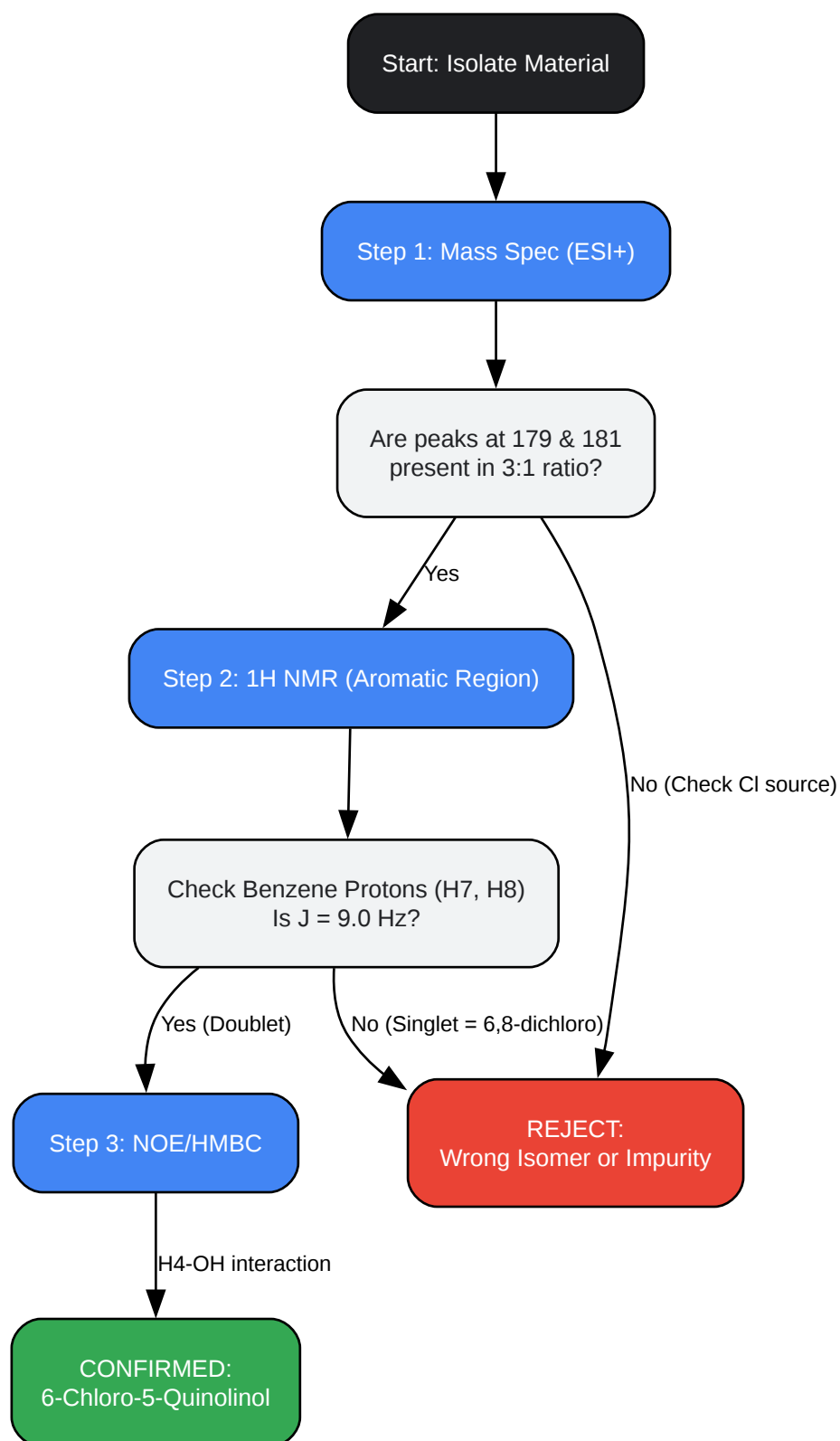
## Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group
3100 – 3400	Stretch (Broad)	O-H (Phenolic, H-bonded).[1]
3050	Stretch	C-H (Aromatic).[1]
1625, 1580	Stretch	C=N / C=C (Quinoline ring skeletal vibrations).[1]
1270	Stretch	C-O (Phenolic C-O stretch).[1]
1080	In-plane Bend	C-H (Aromatic).[1]
780 – 820	Stretch	C-Cl (Aromatic chloride).[1]

## Self-Validating Experimental Workflow

To ensure the synthesized or purchased material is authentically 6-chloro-5-quinolinol and not an isomer, follow this logic flow:



[Click to download full resolution via product page](#)

Figure 2: Decision tree for structural validation of 6-chloro-5-quinolinol.

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] [\[Link\]](#)[1]
- PubChem Database. Compound Summary: 6-Chloroquinolin-5-ol (CAS 1236162-17-6).[1] National Center for Biotechnology Information.[1] [\[Link\]](#)
- Gershon, H., et al. "Reinvestigation of the Chlorination of 5-Hydroxyquinoline." [1] Journal of Heterocyclic Chemistry, vol. 26, no. 5, 1989.[1] (Foundation for regioselectivity rules in quinolinol chlorination).
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag, 2009.[1] (Source for theoretical chemical shift calculation rules).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 6-Chloro-5-Quinolinol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2682530/docs#technical-guide-spectroscopic-profiling-of-6-chloro-5-quinolinol-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)